molecular formula C21H20N4O2S B11276052 3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B11276052
M. Wt: 392.5 g/mol
InChI Key: HKTUEWSGBMPICA-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a benzene ring, and an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

The synthesis of 3,4-DIMETHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves several steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine scaffold through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The sulfonamide group is then introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,4-DIMETHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives and sulfonamide-containing molecules. Compared to these compounds, 3,4-DIMETHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine and sulfonamide groups. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H20N4O2S/c1-14-4-9-19(12-15(14)2)28(26,27)24-18-7-5-17(6-8-18)20-13-25-11-10-16(3)22-21(25)23-20/h4-13,24H,1-3H3

InChI Key

HKTUEWSGBMPICA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)C

Origin of Product

United States

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